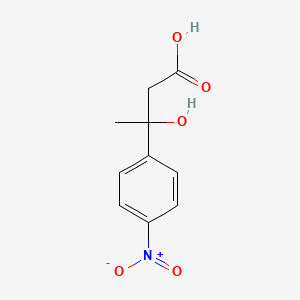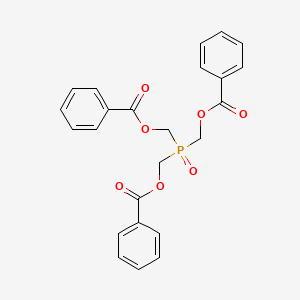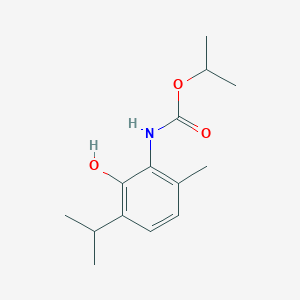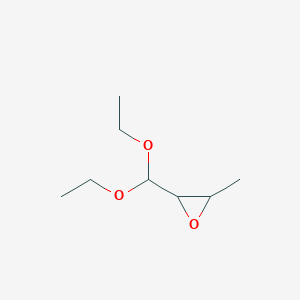![molecular formula C27H36N4O2 B14728093 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea CAS No. 5899-57-0](/img/structure/B14728093.png)
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a urea moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings play a crucial role in binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include:
- 4-(4-Methylpiperidin-1-yl)aniline
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- 1-Boc-4-(piperidin-4-ylmethyl)piperazine
Compared to these compounds, 1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea is unique due to its combination of piperidine, pyrrolidine, and urea functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
5899-57-0 |
|---|---|
Molecular Formula |
C27H36N4O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C27H36N4O2/c1-19(2)21-6-8-22(9-7-21)28-27(33)29-23-10-11-25(30-16-12-20(3)13-17-30)24(18-23)26(32)31-14-4-5-15-31/h6-11,18-20H,4-5,12-17H2,1-3H3,(H2,28,29,33) |
InChI Key |
QPMAQBDNENJBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)

![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)



![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)





